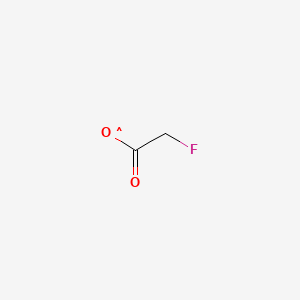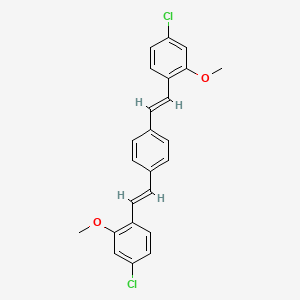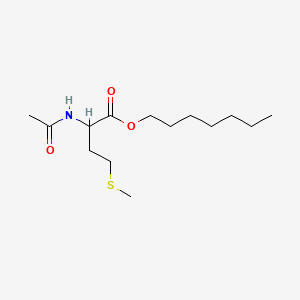
Tetradecyl 3-amino-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecyl 3-amino-2-butenoate is an organic compound with the molecular formula C18H35NO2 It is a derivative of 3-amino-2-butenoic acid, where the hydrogen atom of the carboxyl group is replaced by a tetradecyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl 3-amino-2-butenoate typically involves the esterification of 3-amino-2-butenoic acid with tetradecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Tetradecyl 3-amino-2-butenoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The double bond in the butenoate moiety can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Saturated tetradecyl butanoate derivatives.
Substitution: Various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tetradecyl 3-amino-2-butenoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between amino acids and lipid chains. It may also serve as a model compound for investigating the behavior of similar molecules in biological systems.
Medicine
This compound has potential applications in medicinal chemistry. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, lubricants, and surfactants.
Wirkmechanismus
The mechanism of action of tetradecyl 3-amino-2-butenoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the tetradecyl chain can interact with lipid membranes. These interactions can influence the compound’s biological activity and its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetradecyl 3-amino-2-butenoate: Unique due to its specific structure and properties.
Tetradecyl 3-amino-2-butanoate: Similar but lacks the double bond in the butenoate moiety.
Hexadecyl 3-amino-2-butenoate: Similar but with a longer alkyl chain.
Uniqueness
This compound stands out due to the presence of both an amino group and a double bond in the butenoate moiety
Eigenschaften
CAS-Nummer |
85392-45-6 |
|---|---|
Molekularformel |
C18H35NO2 |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
tetradecyl (Z)-3-aminobut-2-enoate |
InChI |
InChI=1S/C18H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-21-18(20)16-17(2)19/h16H,3-15,19H2,1-2H3/b17-16- |
InChI-Schlüssel |
CYQRNPRRACEWDZ-MSUUIHNZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCOC(=O)/C=C(/C)\N |
Kanonische SMILES |
CCCCCCCCCCCCCCOC(=O)C=C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(7-hydroxy-3,7-dimethyloctyl)amino]benzoate](/img/structure/B12664964.png)



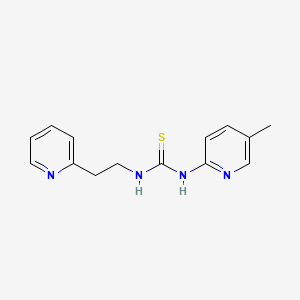
![[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl] (4aR,5R,6aS,6bR,9S,10S,12aR)-10-[(2R,3R,4S,5S,6S)-6-(dodecylcarbamoyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-9-formyl-5-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12664988.png)
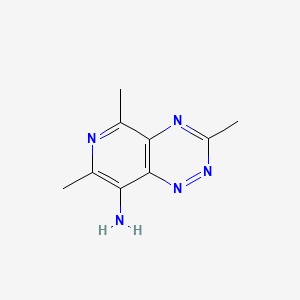

![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)
